molecular formula C10H22O10S2 B10826335 D-Mannitol, 3,4-di-O-methyl-, 1,6-dimethanesulfonate CAS No. 71240-74-9

D-Mannitol, 3,4-di-O-methyl-, 1,6-dimethanesulfonate

Cat. No.: B10826335
CAS No.: 71240-74-9
M. Wt: 366.4 g/mol
InChI Key: LJBKHHZPVCABCX-ZYUZMQFOSA-N
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Description

GYKI-17230 is a small molecule drug initially developed by Chinoin Zrt. It has been primarily investigated for its potential therapeutic applications in treating neoplasms. its global highest research and development status is currently discontinued .

Preparation Methods

The synthesis of GYKI-17230 involves several steps:

    Condensation of D-mannitol with acetone: This reaction is catalyzed by zinc chloride, resulting in the formation of 1,2,5,6-di-O-isopropylidene-D-mannitol.

    Methylation: The intermediate is treated with dimethyl sulfate in dimethyl sulfoxide (DMSO) in the presence of sodium hydroxide to yield the 3,4-di-O-methyl derivative.

    Removal of isopropylidene groups: This step involves using hydrochloric acid in boiling ethanol to obtain 3,4-di-O-methyl-D-mannitol.

    Mesylation and acetylation: The compound is treated with methanesulfonyl chloride and acetic anhydride in pyridine to produce 1,6-di-O-methylsulfonyl-2,5-di-O-acetyl-3,4-di-O-methyl-D-mannitol.

    Deacetylation: The final step involves deacetylation in methanol using hydrochloric acid.

Chemical Reactions Analysis

GYKI-17230 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

GYKI-17230 acts as a noncompetitive antagonist of AMPA receptors, which are a subtype of ionotropic glutamate receptors in the central nervous system. By binding to these receptors, it disrupts the normal gating patterns of the channels, thereby modulating synaptic transmission. This mechanism involves interactions with residues in the boundary between the extracellular linkers and transmembrane helical domains of the receptors .

Comparison with Similar Compounds

GYKI-17230 is part of a class of compounds known as 2,3-benzodiazepines, which are inhibitors of AMPA receptors. Similar compounds include:

  • GYKI-52466
  • GYKI-53655

These compounds share a similar mechanism of action but may differ in their potency and specific interactions with AMPA receptor subunits .

Properties

CAS No.

71240-74-9

Molecular Formula

C10H22O10S2

Molecular Weight

366.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2,5-dihydroxy-3,4-dimethoxy-6-methylsulfonyloxyhexyl] methanesulfonate

InChI

InChI=1S/C10H22O10S2/c1-17-9(7(11)5-19-21(3,13)14)10(18-2)8(12)6-20-22(4,15)16/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1

InChI Key

LJBKHHZPVCABCX-ZYUZMQFOSA-N

Isomeric SMILES

CO[C@H]([C@@H](COS(=O)(=O)C)O)[C@@H]([C@@H](COS(=O)(=O)C)O)OC

Canonical SMILES

COC(C(COS(=O)(=O)C)O)C(C(COS(=O)(=O)C)O)OC

Origin of Product

United States

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